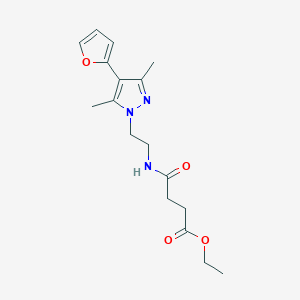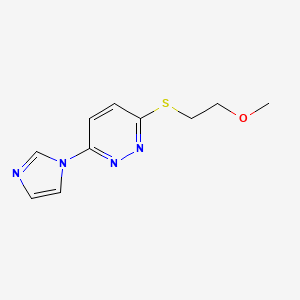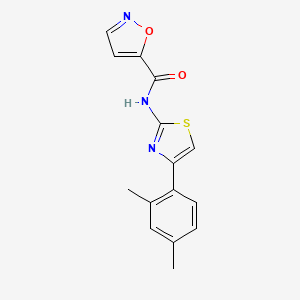
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-fluorophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).
科学的研究の応用
Metabolism and Disposition in Humans
Research on related compounds has focused on their metabolism and disposition in humans, providing essential insights into how these substances are processed by the body. For example, studies on γ-aminobutyric acid type A receptor partial agonists have elucidated the metabolic pathways, showing that compounds are predominantly metabolized via oxidative deamination and to a lesser extent by aliphatic hydroxylation and carbamate formation. This research is crucial for understanding the pharmacokinetics and safety profile of new chemical entities (Shaffer et al., 2008).
Drug Efficacy and Safety
Another area of research is evaluating drug efficacy and safety, where compounds are tested for their therapeutic potential and adverse effects. This can include phase I studies on epigenetic modulation with specific agents in patients with advanced cancers, aiming to determine safe dosage levels and observe any clinical benefits or toxicities (Braiteh et al., 2008).
Diagnostic and Therapeutic Applications
Compounds may also be developed for diagnostic and therapeutic applications, such as radioligands for imaging specific receptors in the brain or other organs. The biodistribution and radiation dosimetry studies of radiolabeled compounds are essential for ensuring their safe use in humans and determining their effectiveness in diagnosing diseases (Bottlaender et al., 2003).
Combination Therapies
Research often explores the combined use of compounds for enhanced therapeutic effects, such as combining hypomethylating agents with histone deacetylase inhibitors for treating cancers. These studies can lead to the development of new treatment protocols that offer improved outcomes for patients with specific diseases (Soriano et al., 2007).
特性
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-27-18-8-4-2-6-15(18)10-11-23-21(26)16-12-24(13-16)20(25)14-28-19-9-5-3-7-17(19)22/h2-9,16H,10-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSNKQSLAAHBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2829894.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)



![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)
![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2829907.png)

![Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate](/img/structure/B2829911.png)
![2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2829912.png)
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2829913.png)